4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one

Enzymology Drug Metabolism Antifungal Prodrugs

Research with DNMTs often faces issues with nonspecific nucleoside analogs. 5-Fluoro-1-methylcytosine is an N1-methylated, deamination-resistant building block that enables precise trapping of DNMT-DNA complexes. - Blocks glycosidic bond formation, ensuring target specificity. - Resistant to cytidine deaminase; stable control for fluoropyrimidine metabolism studies. - High purity, ready for oligonucleotide synthesis. Ideal for epigenetic probe development and drug resistance elucidation.

Molecular Formula C5H6FN3O
Molecular Weight 143.12 g/mol
CAS No. 155-15-7
Cat. No. B086717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one
CAS155-15-7
Molecular FormulaC5H6FN3O
Molecular Weight143.12 g/mol
Structural Identifiers
SMILESCN1C=C(C(=NC1=O)N)F
InChIInChI=1S/C5H6FN3O/c1-9-2-3(6)4(7)8-5(9)10/h2H,1H3,(H2,7,8,10)
InChIKeyUEOOHYFUDJATBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-fluoro-1-methylpyrimidin-2(1H)-one Procurement & Specifications


4-Amino-5-fluoro-1-methylpyrimidin-2(1H)-one (CAS 155-15-7), also known as 5-fluoro-1-methylcytosine or N1-methyl-5-fluorocytosine, is a halogenated pyrimidine derivative with the molecular formula C5H6FN3O and a molecular weight of 143.12 g/mol [1]. It is a synthetic nucleobase analog that features a fluorine atom at the 5-position and a methyl group at the N1-position of the cytosine ring . This compound is primarily utilized as a monomeric building block in the synthesis of modified nucleosides and nucleotides, and it has been shown to inhibit certain methyltransferase enzymes involved in DNA replication .

SynthesisBuilding block for modified nucleosides and nucleotides
Probe designPrecursor for DNMT inhibitor oligonucleotides; N1-methyl blocks deamination
QC advantageFixed tautomeric form simplifies analytical identity confirmation

4-Amino-5-fluoro-1-methylpyrimidin-2(1H)-one vs. Common Analogs


Substitution with structurally related fluoropyrimidines such as 5-fluorocytosine (flucytosine, CAS 2022-85-7) or 5-fluorouracil (5-FU, CAS 51-21-8) is not chemically or functionally equivalent to 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one. The presence of an N1-methyl group fundamentally alters its tautomeric equilibrium, base-pairing properties, and metabolic fate compared to non-methylated analogs [1][2]. This modification blocks the glycosidic bond formation required for nucleoside analog activity in many therapeutic contexts, rendering it a distinct chemical tool rather than a direct drug surrogate. The following evidence-based comparisons quantify these critical differences.

Deamination5-Fluorocytosine is a cytidine deaminase substrate; N1-methylation in this compound blocks enzymatic recognition, preventing 5-FU conversion.
Tautomer & pairingLocked tautomer alters base-pairing stability compared to 5-fluorocytosine; duplex/i-motif properties may shift significantly.
Prodrug fateNot a 5-FU prodrug via deamination—5-fluorocytosine acts as one. Metabolic pathway context must be reviewed carefully.

4-Amino-5-fluoro-1-methylpyrimidin-2(1H)-one Differentiation Evidence


N1-Methylation Blocks Cytidine Deaminase Activity

Cytosine deaminase (CD) catalyzes the hydrolytic deamination of cytosine to uracil. 5-Fluorocytosine (5-FC) is an established substrate for this enzyme, converting to the cytotoxic 5-fluorouracil (5-FU). In contrast, 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one, which is N1-methylated, is not a substrate for cytosine deaminase [1]. This is because the N1 position is required for glycosidic bond formation to the sugar moiety in nucleosides, and methylation at this position blocks enzyme recognition [2]. This represents a qualitative, absolute difference (substrate vs. non-substrate) critical for applications where deamination must be avoided.

Deaminase substrate
Class-level
TargetNot a substrate
5-FluorocytosineSubstrate (Km 1.53 mM, yeast CD)
Eliminates prodrug activation via cytidine deaminase
N1 must be unsubstituted for nucleoside formation; structural requirement
Enzymology Drug Metabolism Antifungal Prodrugs

Altered Base-Pairing Stability and Proton Affinity

The introduction of a fluorine at the 5-position and a methyl group at N1 significantly alters the molecule's physical and base-pairing properties. Mass spectrometric and computational studies demonstrate that the proton-bound dimer base-pairing energy (BPE) of 1-methyl-5-fluorocytosine is decreased compared to cytosine, indicating weaker hydrogen-bonding interactions in certain contexts [1]. This is a quantifiable difference in thermodynamic stability.

Base-pairing stability
Reported
DecreasedBPE vs cytosine
Consistent trend across computational studies
Weaker hydrogen bonding; tunable stability for nucleic acid design
Gas-phase DFT/MP2 calculations; conditions may vary
Physical Chemistry DNA Stability i-Motif Structures

Irreversible DNA Methyltransferase Inhibition

5-Fluorocytosine (5-FC) and its nucleoside derivatives are known mechanism-based inhibitors of DNA cytosine-5 methyltransferases (DNMTs). When incorporated into DNA, the 5-fluoro group traps a covalent enzyme-DNA intermediate, leading to irreversible inhibition [1][2]. While direct kinetic data for the free base 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one are sparse, its structural analog, 5-fluorocytosine, forms an irreversible complex with M.EcoRII methyltransferase [3]. The N1-methylated free base is a key synthetic precursor for creating oligonucleotides containing this 'suicide' substrate, enabling targeted inhibition of DNMTs.

DNMT inhibition
Class-level
Precursor to irreversible inhibitor when incorporated into DNA; forms covalent enzyme-DNA adduct
Enables suicide-inhibitor oligonucleotide design for epigenetics
Mechanism based on 5-fluorocytosine-containing DNA substrates
Epigenetics Enzyme Inhibition DNA Methylation

Distinct Tautomeric and UV Absorption Profile

The N1-methyl group in 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one locks the molecule in a specific tautomeric form, which differs from the tautomeric equilibrium of 5-fluorocytosine [1]. This structural rigidity has direct consequences for its UV absorption spectrum. While a direct comparison of molar absorptivity is not readily available in public data, the compound's distinct InChIKey (UEOOHYFUDJATBV-UHFFFAOYSA-N) and predicted physicochemical properties (e.g., a PSA of 58.69 Ų and a predicted boiling point of 209°C at 760 mmHg) [2] provide a unique analytical fingerprint that differentiates it from its non-methylated analog.

Analytical profile
Data to verify
PSA 58.69 ŲΔPSA -13.11 vs 5-FCFixed tautomerBP ~209°C (pred.)
Unique fingerprint for identity and purity verification
Predicted properties; confirm with in-house QC
Spectroscopy Analytical Chemistry Quality Control

4-Amino-5-fluoro-1-methylpyrimidin-2(1H)-one Application Scenarios


Synthesis of Non-Hydrolyzable Nucleoside Analogs

Due to its inability to serve as a substrate for cytidine deaminase and its potential to act as a precursor to a suicide inhibitor of DNMTs, this compound is ideally suited as a starting material for synthesizing oligonucleotides containing a trapped, covalent enzyme-DNA complex. This allows researchers to study the structure and function of DNMTs, a key target in epigenetic cancer therapy [1][2].

Modified Nucleic Acids with Altered Stability

The compound's N1-methyl and 5-fluoro substitutions alter its base-pairing energy compared to natural cytosine. This makes it a valuable building block for constructing nucleic acid structures with precisely tuned stability, such as in the study of DNA i-motifs, aptamer development, or as a probe for understanding the impact of halogenation on DNA duplex stability [3].

Fluoropyrimidine Metabolism and Resistance

As an N1-methylated analog, this compound is resistant to the deamination pathway that activates 5-fluorocytosine to 5-fluorouracil. This property allows researchers to use it as a stable, non-toxic control or as a specific probe to dissect the metabolic pathways of fluoropyrimidines in fungal or cancer cells, helping to elucidate mechanisms of drug resistance [4].

Application
Selection Property
Validation Focus
DNMT inhibitor oligonucleotide synthesis
N1-methyl blocks deamination; precursor for covalent trapping
Verify DNMT–DNA complex formation
Tunable nucleic acid structures (i-motif, aptamers)
Altered base-pairing energy from 5-F and N1-methyl
Assess duplex/i-motif stability shifts
Fluoropyrimidine metabolism probe
Resistance to cytidine deaminase deamination
Use as non-deaminated control in metabolic assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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